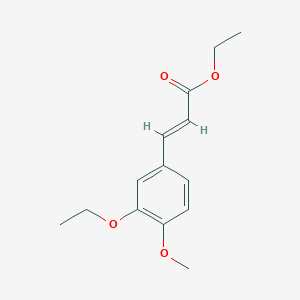
Ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate: is an organic compound with the molecular formula C14H18O4 It is a derivative of acrylic acid and is characterized by the presence of ethoxy and methoxy groups attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to drive the reaction to completion, followed by purification steps such as distillation to isolate the pure product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific reaction conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing the ethoxy or methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions, including polymerization and cross-coupling reactions.
Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives can be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. Researchers investigate its pharmacological properties and explore its use in drug development.
Industry: In the industrial sector, trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate can be used in the production of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate depends on its specific application and the context in which it is used
Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Chemical Reactivity: The compound’s functional groups can participate in chemical reactions, leading to the formation of new products with desired properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-ethoxy-3-methoxyphenyl)acrylate: A similar compound with slight variations in the position of the ethoxy and methoxy groups.
Methyl 3-(3-ethoxy-4-methoxyphenyl)acrylate: A methyl ester analog with similar chemical properties.
Propyl 3-(3-ethoxy-4-methoxyphenyl)acrylate: A propyl ester analog with comparable reactivity.
Uniqueness: trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups provides distinct electronic and steric effects, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
ethyl (E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-4-17-13-10-11(6-8-12(13)16-3)7-9-14(15)18-5-2/h6-10H,4-5H2,1-3H3/b9-7+ |
InChI-Schlüssel |
KTQPMXQBRMJCCF-VQHVLOKHSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)OCC)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-5-(pyridin-2-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12298668.png)

![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)
![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)
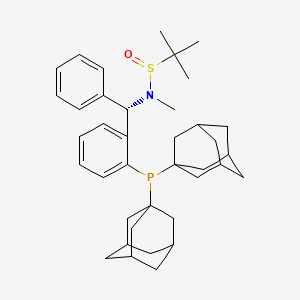

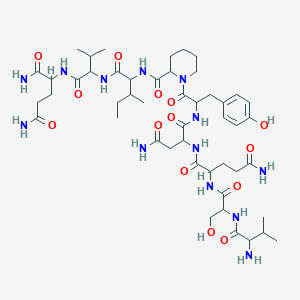
![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)
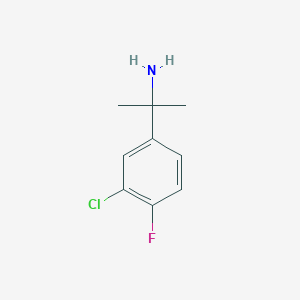
![N-tert-Butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine](/img/structure/B12298723.png)
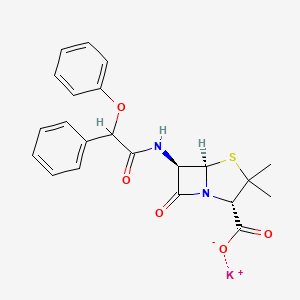


![Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)
